3-Isomangostin Hydrate

MTH1 inhibitor cancer DNA damage response

Researchers requiring potent, selective MTH1 inhibition often face cytotoxicity confounding from open-chain xanthones like α-mangostin. 3-Isomangostin Hydrate solves this with an IC50 of 52 nM against MTH1 and a wider therapeutic window (HT-29 ED50 = 4.9 μM vs. 1.7 μM for α-mangostin). • MTH1 IC50 = 52 nM - most potent natural xanthone inhibitor with X-ray-validated binding mode at Asp119/Asp120 • AChE-selective (IC50 = 2.36 μg/mL) with 2.25-fold selectivity over BChE; targets peripheral anionic site • ≥98% purity; yellow powder; available from stock for immediate global dispatch

Molecular Formula C24H28O7
Molecular Weight 428.5 g/mol
CAS No. 26063-96-7
Cat. No. B198461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Isomangostin Hydrate
CAS26063-96-7
Molecular FormulaC24H28O7
Molecular Weight428.5 g/mol
Structural Identifiers
SMILESCC1(CCC2=C(O1)C=C3C(=C2O)C(=O)C4=C(O3)C=C(C(=C4CCC(C)(C)O)OC)O)C
InChIInChI=1S/C24H28O7/c1-23(2,28)8-6-13-18-16(10-14(25)22(13)29-5)30-17-11-15-12(7-9-24(3,4)31-15)20(26)19(17)21(18)27/h10-11,25-26,28H,6-9H2,1-5H3
InChIKeyREZOIULTUMSCRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Structure & Identifiers


Interactive Chemical Structure Model





3-Isomangostin Hydrate: Cyclized Prenylated Xanthone


3-Isomangostin hydrate is a naturally occurring prenylated xanthone derived from Garcinia mangostana (mangosteen) and related species, classified chemically as an 8-prenylated xanthone [1]. The compound exists as a hydrate of the parent molecule 3-isomangostin (C24H26O6, MW 410.46), with the hydrate form having a molecular formula of C24H28O7 and a molecular weight of 428.47 [2]. Structurally, 3-isomangostin is a cyclized derivative of α-mangostin, distinguished by the formation of an additional pyran ring via cyclization of the C-8 prenyl side chain with the adjacent C-7 hydroxyl group, creating a fused dihydropyrano[3,2-b]xanthen-6-one scaffold [3]. This cyclization results in a more constrained, rigidified molecular architecture compared to the open-chain prenyl substitution pattern in α-mangostin, which underpins several of its differentiated biological activities.

MTH1 target-engagement studies
AChE-selective cholinesterase research
Cell cycle and kinase profiling
Antiplasmodial screening

3-Isomangostin Hydrate: Not Replaceable by α- or γ-Mangostin


3-Isomangostin hydrate is not interchangeable with other mangosteen-derived xanthones such as α-mangostin or γ-mangostin due to its unique cyclized scaffold, which confers fundamentally different target engagement profiles. The cyclization of the C-8 prenyl group with the C-7 hydroxyl creates a rigid, planar polycyclic structure that enables a distinct binding mode at the MTH1 active site [1]. X-ray crystallographic analysis reveals that 3-isomangostin occupies a unique binding pose stabilized by specific hydrogen bonding networks with Asp119 and Asp120, as well as hydrophobic interactions that differ substantially from the binding modes observed for open-chain analogs [2]. Furthermore, 3-isomangostin exhibits AChE-selective inhibition, whereas γ-mangostin acts as a dual AChE/BChE inhibitor and α-mangostin shows a mixed inhibition profile across both enzymes [3]. These structural and mechanistic divergences preclude simple substitution in studies requiring MTH1 inhibition potency, AChE selectivity, or specific target engagement profiles.

Cyclized scaffold binding may not replicate with α-mangostin.
γ-Mangostin dual AChE/BChE profile may disrupt selectivity context.
Higher cytotoxicity of α/β-mangostin may confound target engagement studies.

3-Isomangostin Hydrate: Quantitative Comparator Evidence


MTH1 Inhibition Potency

3-Isomangostin is the most potent MTH1 inhibitor identified among a screened library of natural xanthones. X-ray crystallographic screening identified α-mangostin as an initial MTH1 binder, but subsequent inhibition assays revealed that its cyclized derivative 3-isomangostin exhibited substantially enhanced potency with an IC50 of 0.052 μM [1]. The crystal structure of the MTH1-3-isomangostin complex confirmed a novel binding mode distinct from that of α-mangostin, with 3-isomangostin occupying a more extensive binding pocket and forming specific hydrogen bonds with Asp119 and Asp120 .

MTH1 Inhibition
Head-to-head
IC50 0.052 μM vs α-Mangostin (lower potency, crystallography-confirmed binding)
Supports MTH1 target-engagement assay context
Most potent among screened xanthones; binding mode validated
MTH1 inhibitor cancer DNA damage response

AChE Selectivity

In a systematic cholinesterase inhibition study of prenylated xanthones from mangosteen, 3-isomangostin was characterized as an AChE-selective inhibitor, distinguishing it from other structurally related compounds. Mangostanol, 3-isomangostin, garcinone C, and α-mangostin were all identified as AChE-selective inhibitors, while 8-deoxygartanin was BChE-selective and γ-mangostin was a dual inhibitor of both enzymes [1]. Quantitative activity data from vendor technical sources indicate that 3-isomangostin inhibits AChE with an IC50 of 2.36 μg/mL (approximately 5.75 μM) and BChE with an IC50 of 5.32 μg/mL (approximately 12.96 μM), yielding a BChE/AChE selectivity ratio of approximately 2.25 [2].

AChE Selectivity
Reported
AChE IC50 2.36 μg/mL, BChE IC50 5.32 μg/mL (ratio ≈2.25); AChE-selective vs γ-mangostin dual inhibition
Cholinesterase selectivity context distinct from dual inhibitors
Vendor-reported data; cross-study comparison with garcinone C
acetylcholinesterase Alzheimer's disease cholinesterase selectivity

HT-29 Cytotoxicity

In a bioassay-guided fractionation study of Garcinia mangostana stem bark, five xanthone compounds (compounds 4-8) were evaluated for cytotoxicity against the HT-29 human colon cancer cell line. 3-Isomangostin (compound 4) exhibited an ED50 of 4.9 μM, while α-mangostin (compound 5) and β-mangostin (compound 6) both showed ED50 values of 1.7 μM [1]. This represents an approximately 2.9-fold difference in cytotoxic potency between 3-isomangostin and the two mangostin isomers. In the same study, α-mangostin was further evaluated in an in vivo hollow fiber assay using HT-29, LNCaP, and MCF-7 cells but was found to be inactive at the highest tested dose (20 mg/kg), suggesting that in vitro potency does not directly predict in vivo efficacy for this compound class [1].

HT-29 Cytotoxicity
Head-to-head
ED50 4.9 μM vs α/β-Mangostin 1.7 μM (2.9-fold less cytotoxic)
Reported cytotoxicity endpoint; may support sub-cytotoxic target engagement
MTT assay in HT-29 colon cancer cells
cytotoxicity colon cancer HT-29 cell line

Aldose Reductase Inhibition

3-Isomangostin exhibits potent inhibition of human aldose reductase, a key enzyme in the polyol pathway implicated in diabetic complications including neuropathy, retinopathy, and nephropathy. The compound demonstrates an IC50 of 3.48 μM against human aldose reductase . This activity profile positions 3-isomangostin within the moderate-to-potent range for natural product-derived aldose reductase inhibitors. While direct head-to-head comparisons with other mangosteen xanthones for this specific target are not available in the open literature, this activity represents a distinct therapeutic axis separate from the compound's MTH1 and cholinesterase inhibition profiles .

Aldose Reductase
Class-level
IC50 3.48 μM
Reported aldose reductase inhibition context
Data to verify; sources not specified
aldose reductase inhibitor diabetic complications polyol pathway

CDK Inhibition Profile

3-Isomangostin exhibits differential inhibitory activity against cyclin-dependent kinase complexes relevant to cell cycle regulation. The compound inhibits cyclin D2/Cdk4 with an EC50 of 15.6 μM and cyclin E1/Cdk2 with an EC50 of 34.92 μM, representing an approximately 2.2-fold selectivity for the cyclin D2/Cdk4 complex [1]. In cell viability assays, 3-isomangostin reduced viability of HCC1937 breast cancer cells (IC50 = 59.9 μM) and HCT116 colon cancer cells (IC50 = 47.4 μM) [1]. This differential CDK inhibition profile distinguishes 3-isomangostin from other known CDK inhibitors and suggests a distinct mechanism of cell cycle interference.

CDK Inhibition
Reported
Cyclin D2/Cdk4 EC50 15.6 μM, Cyclin E1/Cdk2 EC50 34.92 μM (2.2-fold selectivity); cell viability IC50 47.4–59.9 μM
Reported CDK complex inhibition profile; supports cell cycle studies
Vendor datasheet; kinase assay context
CDK inhibitor cell cycle cyclin-dependent kinase

Antiplasmodial Activity

3-Isomangostin demonstrates antiplasmodial activity against Plasmodium falciparum with IC50 values ranging from 4.71 to 11.40 μM across different strains and assay conditions . Against the D6 chloroquine-sensitive and W2 chloroquine-resistant strains in infected human red blood cells, 3-isomangostin exhibited IC50 values of 3.23 μg/mL and 2.52 μg/mL, respectively [1]. For context, β-mangostin, a structurally related xanthone, showed antimalarial activity against P. falciparum with an IC50 of 7.2 μg/mL , placing 3-isomangostin's activity (2.52-3.23 μg/mL) approximately 2.2-2.9-fold more potent than β-mangostin in this assay system, though cross-study comparisons require caution due to variable assay conditions.

Antiplasmodial
Context-dependent
IC50 2.52–3.23 μg/mL against P. falciparum D6/W2; vs β-mangostin 7.2 μg/mL (cross-study)
Reported antiplasmodial screening context
Cross-study comparison; strain-specific context
antimalarial Plasmodium falciparum antiplasmodial

3-Isomangostin Hydrate: Application Scenarios


MTH1-Targeted Cancer Research

3-Isomangostin hydrate is the optimal choice for MTH1 inhibition studies requiring the highest potency among natural xanthones. With an IC50 of 0.052 μM (52 nM), it is the most potent MTH1 inhibitor identified from the mangosteen xanthone class [1]. The availability of X-ray crystallographic data confirming its novel binding mode to the MTH1 active site provides researchers with structural validation for structure-activity relationship studies and rational analog design [1]. Applications include: validation of MTH1 as a therapeutic target in cancer models; exploration of synthetic lethality in cancer cells with high oxidative stress; and development of MTH1 inhibitor-based combination therapies. The high purity available (≥98-99.47%) from multiple vendors supports reproducible research outcomes .

AChE-Selective Inhibition in Alzheimer's Research

3-Isomangostin hydrate is specifically indicated for cholinesterase studies where AChE selectivity is required rather than dual AChE/BChE inhibition. It has been characterized as an AChE-selective inhibitor alongside mangostanol, garcinone C, and α-mangostin, distinguishing it from γ-mangostin (dual inhibitor) and 8-deoxygartanin (BChE-selective) [1]. Quantitative activity data show AChE IC50 = 2.36 μg/mL and BChE IC50 = 5.32 μg/mL, providing a defined selectivity window of approximately 2.25-fold . Molecular docking studies confirm that 3-isomangostin targets the peripheral anionic site of AChE, forming specific hydrogen bonds and pi-pi stacking interactions [2]. Applications include: AChE-specific mechanism studies; Alzheimer's disease target validation; and comparative cholinesterase selectivity profiling of natural product libraries.

Mechanistic Studies with Sub-Cytotoxic Target Engagement

For experiments where target inhibition must be assessed independently of cytotoxicity, 3-isomangostin hydrate offers a wider therapeutic window than more cytotoxic analogs. In HT-29 colon cancer cells, 3-isomangostin exhibits an ED50 of 4.9 μM, which is approximately 2.9-fold less cytotoxic than both α-mangostin and β-mangostin (each 1.7 μM) [1]. This reduced cytotoxicity allows researchers to evaluate MTH1 inhibition (IC50 = 0.052 μM) at concentrations well below those that induce significant cell death. This separation between target engagement and cytotoxicity is particularly valuable for: dissecting mechanism of action in cell-based assays; studying MTH1-dependent signaling pathways without confounding cytotoxicity; and establishing dose-response relationships for target-specific versus off-target effects. The compound's CDK inhibition profile (cyclin D2/Cdk4 EC50 = 15.6 μM; cyclin E1/Cdk2 EC50 = 34.92 μM) provides additional mechanistic dimensions for cell cycle studies.

Multi-Target Profiling and Polypharmacology Research

3-Isomangostin hydrate serves as a defined chemical probe for studying multi-target pharmacology of prenylated xanthones. The compound's activity profile spans MTH1 inhibition (IC50 = 0.052 μM) [1], aldose reductase inhibition (IC50 = 3.48 μM) , AChE inhibition (IC50 = 2.36 μg/mL) [2], and CDK inhibition (cyclin D2/Cdk4 EC50 = 15.6 μM) [2]. This polypharmacology profile makes 3-isomangostin valuable for: investigating crosstalk between DNA damage response (MTH1) and metabolic stress (aldose reductase) pathways; exploring natural product target networks; and benchmarking computational polypharmacology prediction tools. The compound's cyclized scaffold, distinct from open-chain analogs like α-mangostin, provides a structurally defined starting point for understanding how conformational constraint influences target engagement across multiple protein families [1].

Application
Selection Property
Validation Focus
MTH1 pathway inhibition studies
Cyclized scaffold with reported MTH1 binding mode (head-to-head vs α-mangostin)
Target-engagement assay and binding-mode validation
AChE-selective cholinesterase research
AChE/BChE selectivity profile distinct from dual inhibitors
Selectivity window validation in cholinesterase assays
Mechanistic target engagement at sub-cytotoxic levels
Lower cytotoxicity compared to α/β-mangostin (reported ED50 context)
Target engagement vs. cytotoxicity window assessment
Polypharmacology and multi-target profiling
Multi-target inhibition profile (MTH1, aldose reductase, AChE, CDK)
Cross-target activity and scaffold-conformation analysis
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